![molecular formula C10H17NO B182754 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 2157-47-3](/img/structure/B182754.png)
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime, also known as carvone oxime, is a chemical compound that has gained attention in the scientific community due to its various potential applications. It is a bicyclic monoterpene ketone derivative that is synthesized from carvone, a compound found in essential oils of various plants.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime is not fully understood. However, it is believed to act by inhibiting the growth of fungi and bacteria by disrupting their cell membranes. It has also been suggested that 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime may act as an insecticide by disrupting the nervous system of insects.
Biochemical and Physiological Effects
Carvone oxime has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvone oxime has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained from natural sources. Additionally, it has been shown to have a wide range of potential applications in scientific research. However, there are also limitations to its use in lab experiments. For example, it may be difficult to obtain pure 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several potential future directions for research on 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime. One area of research is the development of novel compounds with potential pharmaceutical applications. Additionally, further research is needed to fully understand the mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime and its potential applications in various fields such as agriculture and medicine. Furthermore, research on the potential environmental impact of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime is also needed.
Métodos De Síntesis
Carvone oxime is synthesized from 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime, which can be obtained from various plant sources such as spearmint, caraway, and dill. The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime involves the reaction of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime, which can be purified using various techniques such as recrystallization.
Aplicaciones Científicas De Investigación
Carvone oxime has various potential applications in scientific research. It has been studied for its antifungal, antibacterial, and insecticidal properties. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime has been studied for its potential use in the synthesis of novel compounds with potential pharmaceutical applications.
Propiedades
Número CAS |
2157-47-3 |
|---|---|
Nombre del producto |
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
(NZ)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8+ |
Clave InChI |
POYGWXWGOBEMAT-DHZHZOJOSA-N |
SMILES isomérico |
CC\1(C2CCC(C2)(/C1=N/O)C)C |
SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
SMILES canónico |
CC1(C2CCC(C2)(C1=NO)C)C |
Otros números CAS |
2157-47-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



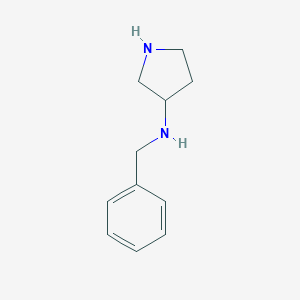
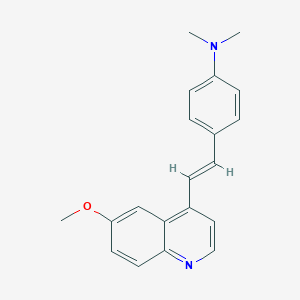
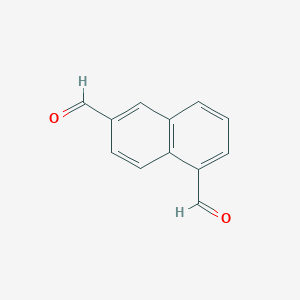

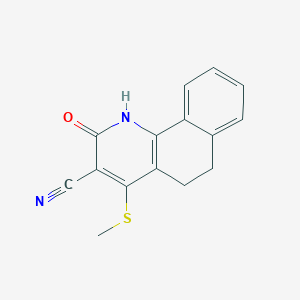
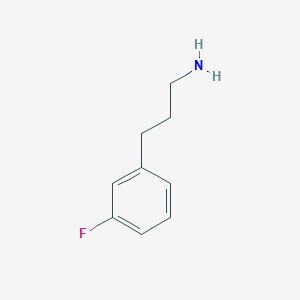
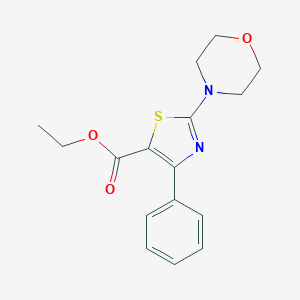
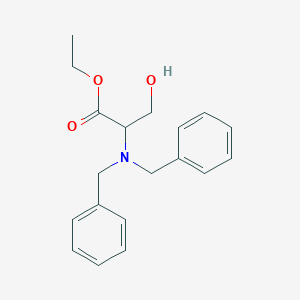
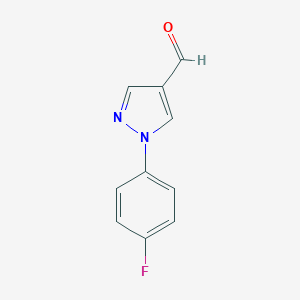
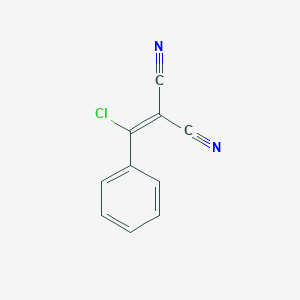
![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)

![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)
